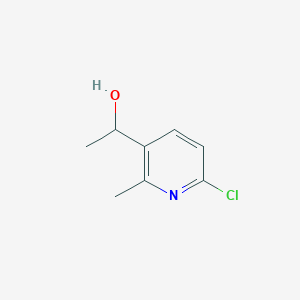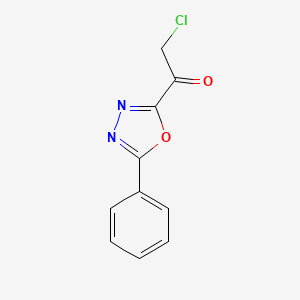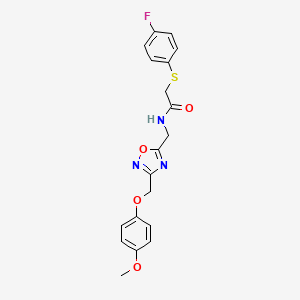
1-(6-Chloro-2-methylpyridin-3-yl)ethanol
Übersicht
Beschreibung
1-(6-Chloro-2-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10ClNO It is characterized by the presence of a chloro-substituted pyridine ring and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methylpyridin-3-yl)ethanol typically involves the chlorination of 2-methylpyridine followed by the introduction of an ethanol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 6-chloro-2-methylpyridine. This intermediate is then reacted with an appropriate reagent, such as ethylene oxide, under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 6-Chloro-2-methylpyridine-3-carboxylic acid.
Reduction: 1-(6-Chloro-2-methylpyridin-3-yl)amine.
Substitution: 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The chloro group and ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Chloro-2-methylpyridin-3-yl)methanol
- 1-(6-Chloro-2-methylpyridin-3-yl)propanol
- 1-(6-Chloro-2-methylpyridin-3-yl)butanol
Uniqueness
1-(6-Chloro-2-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
1-(6-chloro-2-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4,6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNBPDEYHWPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2537936.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)



![phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate](/img/structure/B2537943.png)
![Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2537945.png)


